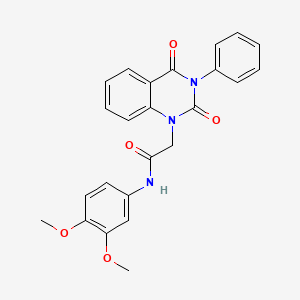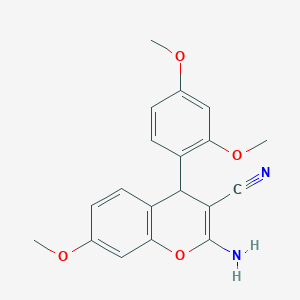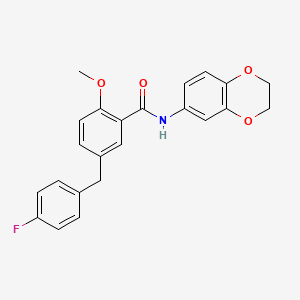![molecular formula C15H16N4O3S B11049138 6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)
6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thiazine ring, and is substituted with a nitrophenyl group, a methyl group, and an isopropyl group
准备方法
The synthesis of 6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the thiazine ring: The pyrazole intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazine ring.
Substitution reactions: The nitrophenyl, methyl, and isopropyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: Due to its electronic properties, the compound is being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound’s ability to modulate enzyme activity and protein interactions makes it useful in studying biochemical pathways and cellular processes.
作用机制
The mechanism of action of 6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolothiazine core can interact with protein binding sites, leading to modulation of biological activity.
相似化合物的比较
Similar compounds to 6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one include other pyrazolothiazine derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:
4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: Lacks the methyl and isopropyl groups, resulting in different reactivity and biological activity.
6-methyl-4-(4-aminophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it a valuable compound for various research applications.
属性
分子式 |
C15H16N4O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
6-methyl-4-(4-nitrophenyl)-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C15H16N4O3S/c1-8(2)18-14-12(15(20)17-18)13(23-9(3)16-14)10-4-6-11(7-5-10)19(21)22/h4-8,13H,1-3H3,(H,17,20) |
InChI 键 |
YDHNBKFUTFXWLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



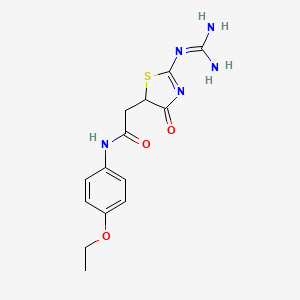
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11049069.png)
![methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11049071.png)
![(5Z)-N-benzyl-2-(4-chlorophenyl)-5-{[(4-methoxyphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11049079.png)
![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)
![Ethyl 5-({4,7-dimethoxy-6-[((E)-2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridin-2-YL]carbonyl}hydrazono)methyl]-1,3-benzodioxol-5-YL}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B11049105.png)
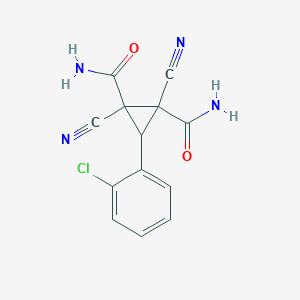
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11049125.png)

![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
